5-Bromo-3-iodo-2-methoxy-4-methylpyridine
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Overview
Description
5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO. This compound is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine typically involves the halogenation of 2-methoxy-4-methylpyridine. One common method includes the following steps:
Bromination: Sodium acetate is added to a solution of 2-methoxy-4-methylpyridine in ethyl acetate.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-3-iodo-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: Similar in structure but lacks the iodine substituent.
5-Bromo-4-methoxy-2-methylpyridine: Similar but with different positioning of the methoxy and methyl groups.
Uniqueness
5-Bromo-3-iodo-2-methoxy-4-methylpyridine is unique due to the presence of both bromine and iodine substituents on the pyridine ring, which can influence its reactivity and applications in synthesis compared to other similar compounds.
Properties
Molecular Formula |
C7H7BrINO |
---|---|
Molecular Weight |
327.94 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrINO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 |
InChI Key |
GMKXJQJHJIYMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)I |
Origin of Product |
United States |
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